5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

Catalog No.
S8413383
CAS No.
M.F
C12H9Br2FN2
M. Wt
360.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4...

Product Name

5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

IUPAC Name

5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

Molecular Formula

C12H9Br2FN2

Molecular Weight

360.02 g/mol

InChI

InChI=1S/C12H9Br2FN2/c1-7-2-9(16-5-10(7)13)3-8-4-12(15)17-6-11(8)14/h2,4-6H,3H2,1H3

InChI Key

YNIDRESUNPSIEC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)CC2=CC(=NC=C2Br)F

Canonical SMILES

CC1=CC(=NC=C1Br)CC2=CC(=NC=C2Br)F

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine is a complex organic compound characterized by its unique molecular structure, which includes multiple bromine and fluorine substituents on pyridine rings. Its chemical formula is C12H9Br2FN2C_{12}H_{9}Br_{2}FN_{2}, indicating the presence of two bromine atoms, one fluorine atom, and two nitrogen atoms within the pyridine framework. The compound is primarily used in medicinal chemistry and organic synthesis due to its diverse reactivity and potential biological activity.

Typical of substituted pyridines, including:

  • Nucleophilic Substitution: The presence of bromine and fluorine makes it susceptible to nucleophilic attack, allowing for substitution reactions that can introduce other functional groups.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the bromine and fluorine atoms can facilitate electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Cross-Coupling Reactions: It can be used in coupling reactions with organometallic reagents to form more complex structures.

Synthesis of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine can be achieved through several methods:

  • Bromination Reaction: Starting from 4-methylpyridine, bromination can be performed using bromine or brominating agents to introduce bromine substituents.
  • Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor.
  • Methylation: Methylation at the appropriate position can be performed using methylating agents like methyl iodide or dimethyl sulfate.

The compound has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Used in the development of pesticides and herbicides due to its biological activity.
  • Material Science: Potential use in creating advanced materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine focus on its reactivity with biological targets. These studies typically include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Toxicological Assessments: Understanding the safety profile and potential side effects when interacting with biological systems.

Several compounds share structural similarities with 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-fluoropyridineContains a single bromine and fluorine atomKnown for its use in pharmaceuticals
5-Bromo-2-methylpyridineSingle bromine substitution at the 5-positionImportant intermediate for various syntheses
4-MethylpyridineMethyl group at the 4-positionCommonly used as a solvent and reagent
5-Bromo-2-(methylthio)pyridineContains a methylthio groupExhibits different reactivity patterns

Uniqueness Highlighted

The uniqueness of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine lies in its dual halogenation (two bromines and one fluorine), which significantly alters its chemical reactivity compared to simpler derivatives. This unique substitution pattern enhances its potential biological activity and makes it a valuable compound for further research and development in medicinal chemistry.

IUPAC Name and Structural Features

The systematic IUPAC name 5-bromo-2-((5-bromo-2-fluoropyridin-4-yl)methyl)-4-methylpyridine reflects its bifunctional pyridine backbone. The molecule consists of:

  • A 4-methylpyridine ring substituted at the 2-position with a (5-bromo-2-fluoropyridin-4-yl)methyl group.
  • Two bromine atoms at the 5-positions of both pyridine rings.
  • A fluorine atom at the 2-position of the second pyridine ring.

The SMILES notation (BrC1=CN=C(C=C1C)C2=CN=C(C(=C2)Br)F) and InChI key (YNIDRESUNPSIEC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉Br₂FN₂
Molecular Weight360.02 g/mol
Purity95%
Storage ConditionsRefrigerated (2–8°C)
CAS Registry2288710-29-0

Nuclear Magnetic Resonance Spectral Interpretation (proton, carbon-13, fluorine-19)

The comprehensive structural elucidation of 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine relies extensively on nuclear magnetic resonance spectroscopy, which provides detailed information about the molecular framework and electronic environment of individual nuclei.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environments of hydrogen atoms within the halogenated pyridine structure. The aromatic protons attached to the pyridine rings exhibit distinctive downfield chemical shifts, typically appearing between 7.0 and 8.5 parts per million, consistent with the deshielding effects of the electronegative nitrogen atoms and halogen substituents [1]. The presence of bromine atoms at the 5-positions of both pyridine rings significantly influences the chemical shifts of adjacent aromatic protons through inductive electron withdrawal effects, causing further downfield displacement of these resonances [1].

The methyl group attached to the 4-position of the main pyridine ring produces a characteristic singlet resonance appearing in the aliphatic region, typically between 2.0 and 2.5 parts per million [1]. This chemical shift position reflects the electron-donating nature of the methyl substituent and its interaction with the aromatic π-system through hyperconjugation effects. The methylene bridge connecting the two pyridine rings generates a distinctive singlet resonance, appearing as a magnetically equivalent pair of protons due to the symmetrical electronic environment created by the flanking aromatic systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and their characteristic patterns. The aromatic carbon atoms within the pyridine rings exhibit chemical shifts ranging from approximately 120 to 160 parts per million, with specific positions dependent on their proximity to nitrogen atoms and halogen substituents [2]. Carbon atoms directly bonded to bromine atoms typically appear in the range of 100 to 120 parts per million, while those adjacent to nitrogen atoms in the pyridine rings show characteristic downfield shifts near 150 to 160 parts per million [2].

The quaternary carbon atoms within the aromatic systems demonstrate distinct chemical shift patterns that reflect their electronic environments and substitution patterns. Carbon atoms bearing the methyl substituent exhibit upfield shifts compared to unsubstituted aromatic positions, consistent with the electron-donating properties of alkyl groups. The methylene carbon connecting the two pyridine moieties appears in the aliphatic region, typically around 35 to 45 parts per million, representing the sp3 hybridized carbon environment.

Fluorine-19 nuclear magnetic resonance spectroscopy provides critical information regarding the fluorine substituent in the 2-position of the secondary pyridine ring. Fluorine chemical shifts are highly sensitive to local electronic environments and typically appear over a wide chemical shift range [3]. The fluorine atom attached to the pyridine ring exhibits a characteristic chemical shift influenced by the electron-withdrawing nature of the aromatic nitrogen and the presence of adjacent bromine substitution [3].

The fluorine resonance appears significantly downfield from typical aliphatic fluorine compounds, reflecting the aromatic environment and the cumulative electron-withdrawing effects of the surrounding heteroatoms and halogen substituents [3]. The chemical shift position provides valuable information about the electronic distribution within the fluoropyridine ring system and confirms the regioselective placement of the fluorine atom at the 2-position.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information. The molecular ion peak exhibits the distinctive isotope pattern associated with dibrominated compounds, displaying three prominent peaks separated by two mass units with relative intensities approximating 1:2:1, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes [4] [5].

The molecular ion appears at mass-to-charge ratio values corresponding to the various isotopic combinations: the monoisotopic peak containing two bromine-79 atoms, the peak containing one bromine-79 and one bromine-81 atom, and the peak containing two bromine-81 atoms. This characteristic isotope pattern serves as a definitive indicator of the presence of two bromine atoms within the molecular structure [4] [5].

Primary fragmentation pathways involve the preferential loss of halogen atoms through homolytic cleavage processes. The loss of bromine atoms generates fragment ions appearing at mass-to-charge ratios corresponding to [M-Br]+ species, which retain the overall molecular framework while eliminating one bromine substituent [6]. These fragments maintain the aromatic character of the pyridine rings and preserve the methylene bridge connectivity.

Secondary fragmentation processes include the elimination of hydrogen bromide molecules through rearrangement mechanisms, producing [M-HBr]+ fragment ions that appear at mass-to-charge ratios reduced by 80 or 82 mass units, depending on the bromine isotope involved [6]. These elimination reactions often proceed through cyclization processes that stabilize the resulting fragment ions through extended conjugation systems.

The methylene bridge connecting the two pyridine rings represents a particularly labile site for fragmentation, undergoing cleavage to generate complementary fragment ions corresponding to the individual pyridine components [7]. This fragmentation pathway produces characteristic peaks corresponding to the 5-bromo-4-methylpyridinium ion and the 5-bromo-2-fluoropyridin-4-ylmethyl cation, which appear at their respective mass-to-charge ratios with appropriate isotope patterns.

Rearrangement fragmentation processes involve the migration of substituents and the formation of more stable ionic structures through intramolecular hydrogen transfers and ring contractions. These rearrangements generate fragment ions that may not directly correspond to obvious structural units but provide valuable information about the connectivity and substitution patterns within the original molecule [8].

The fluorine substituent influences fragmentation pathways through its electron-withdrawing properties and reluctance to participate in elimination reactions compared to bromine atoms. Fragments retaining the fluorine atom typically exhibit greater stability and appear as prominent peaks in the mass spectrum, reflecting the strong carbon-fluorine bond and the stabilizing influence of fluorine substitution on aromatic systems [6].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine, revealing precise atomic positions, bond lengths, bond angles, and crystal packing arrangements. The molecular geometry determined through X-ray diffraction establishes the spatial relationships between constituent atoms and confirms the connectivity patterns predicted from spectroscopic analyses [9] [10].

The crystal structure reveals that both pyridine rings adopt essentially planar conformations, with minimal deviation from ideal aromatic geometry. The bond lengths within the pyridine rings reflect the characteristic pattern of aromatic systems, with carbon-carbon bonds exhibiting lengths intermediate between single and double bonds, typically ranging from 1.37 to 1.40 Angstroms [11]. The carbon-nitrogen bonds within the pyridine rings demonstrate lengths consistent with partial double bond character, appearing in the range of 1.33 to 1.36 Angstroms [11].

The bromine substituents attached to the 5-positions of both pyridine rings exhibit carbon-bromine bond lengths typical of aromatic halogen compounds, appearing at approximately 1.87 to 1.90 Angstroms [12]. These bond lengths reflect the partial ionic character of the carbon-bromine bonds and the influence of the aromatic π-system on the halogen bonding environment. The fluorine substituent demonstrates a characteristically short carbon-fluorine bond length of approximately 1.33 to 1.36 Angstroms, consistent with the high electronegativity and small atomic radius of fluorine [12].

The methylene bridge connecting the two pyridine rings adopts a tetrahedral geometry around the central carbon atom, with bond angles approximating the ideal tetrahedral value of 109.5 degrees. The carbon-carbon bond lengths connecting the methylene carbon to the pyridine rings appear at typical sp3-sp2 bond distances of approximately 1.50 to 1.52 Angstroms [13].

The dihedral angle between the two pyridine ring planes provides information about the conformational preference of the molecule in the solid state. The rotation about the methylene bridge allows for various conformational arrangements, with the crystal structure revealing the energetically most favorable orientation adopted in the crystalline environment [14]. This conformation represents a compromise between steric interactions involving the bulky bromine substituents and electronic effects arising from π-π interactions between the aromatic systems.

Crystal packing analysis reveals the intermolecular interactions responsible for the three-dimensional organization of molecules within the crystal lattice. Halogen bonding interactions involving the bromine and fluorine substituents contribute to the stabilization of the crystal structure through directional non-covalent interactions [9]. These halogen bonds typically involve the σ-hole regions of the bromine atoms as electron acceptors and electron-rich regions of neighboring molecules as donors [9].

π-π stacking interactions between parallel pyridine rings from adjacent molecules provide additional stabilization energy for the crystal packing arrangement [10]. These interactions involve the overlap of aromatic π-electron systems and contribute to the formation of columnar structures within the crystal lattice. The optimal stacking distance between aromatic rings typically appears at approximately 3.4 to 3.6 Angstroms, representing a balance between attractive π-π interactions and repulsive steric forces [10].

C-H···N hydrogen bonding interactions involving the aromatic hydrogen atoms as donors and the pyridine nitrogen atoms as acceptors create additional stabilizing contacts within the crystal structure [11]. These weak hydrogen bonds contribute to the overall stability of the crystal packing and influence the preferred molecular orientations within the lattice.

Density Functional Theory Calculations

Molecular Orbital Analysis

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, define the electronic properties that govern chemical reactivity and spectroscopic behavior [15] [16].

The highest occupied molecular orbital predominantly localizes on the pyridine ring systems, with significant electron density concentrated on the aromatic carbon atoms and nitrogen heteroatoms [17]. The presence of electron-donating methyl substitution enhances the electron density within the highest occupied molecular orbital, while the electron-withdrawing bromine and fluorine substituents create localized regions of reduced electron density [18]. The spatial distribution of the highest occupied molecular orbital reflects the conjugated nature of the aromatic systems and the influence of substituent effects on the overall electronic structure.

The lowest unoccupied molecular orbital typically exhibits antibonding character with respect to the aromatic carbon-carbon and carbon-nitrogen bonds within the pyridine rings [17]. The electron-withdrawing halogen substituents stabilize the lowest unoccupied molecular orbital through inductive effects, lowering its energy and reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [18]. This reduction in the frontier orbital energy gap influences the electronic absorption spectrum and affects the compound's photochemical properties.

The molecular orbital analysis reveals the extent of electronic delocalization across the conjugated π-system encompassing both pyridine rings [15]. The methylene bridge provides a degree of electronic isolation between the two aromatic systems, limiting the extent of through-bond conjugation while allowing for through-space interactions when the rings adopt coplanar arrangements [19]. The frontier orbital coefficients on individual atoms provide quantitative measures of reactivity patterns and predict sites most susceptible to electrophilic and nucleophilic attack.

Natural bond orbital analysis decomposes the molecular wavefunction into localized bonding and antibonding orbitals, providing insights into the hybridization states and bonding characteristics of individual atoms [20]. The pyridine nitrogen atoms exhibit sp2 hybridization with localized lone pairs that participate in hydrogen bonding and coordination interactions [20]. The carbon atoms within the aromatic rings demonstrate sp2 hybridization consistent with planar aromatic geometry.

The analysis of atomic charges derived from natural population analysis reveals the charge distribution patterns resulting from the electron-withdrawing and electron-donating substituents [21]. The bromine and fluorine atoms carry partial negative charges reflecting their high electronegativity, while the carbon atoms bonded to these halogens bear corresponding partial positive charges [21]. The methyl group contributes electron density to the aromatic system through hyperconjugation effects, creating localized regions of enhanced electron density.

Hyperconjugation interactions between the methyl group and the adjacent aromatic π-system stabilize the molecular structure through the overlap of filled methyl C-H σ-bonding orbitals with empty π*-antibonding orbitals of the pyridine ring [22]. These stabilizing interactions contribute to the conformational preferences and influence the reactivity patterns observed in electrophilic aromatic substitution reactions.

Conformational Stability Predictions

Computational analysis of conformational preferences provides critical information about the molecular flexibility and energetic barriers associated with rotation about the methylene bridge connecting the two pyridine ring systems. Potential energy surface scanning reveals the energy profile associated with rotation about the central carbon-carbon bonds, identifying stable conformations and transition states [23] [24].

The rotational barrier about the methylene bridge arises from a combination of steric interactions between the bulky bromine substituents and electronic effects involving the aromatic π-systems [25]. When the two pyridine rings adopt coplanar arrangements, maximum steric interference occurs between the bromine atoms located at the 5-positions of both rings, creating unfavorable van der Waals contacts that destabilize these conformations [25].

The minimum energy conformation corresponds to a twisted arrangement in which the two pyridine rings are oriented at a dihedral angle that minimizes steric repulsion while maintaining favorable electronic interactions [22]. This optimal dihedral angle typically ranges from 60 to 90 degrees, representing a compromise between steric and electronic factors. The energy difference between the minimum energy conformation and the maximum energy transition state defines the rotational barrier, which influences the rate of conformational interconversion at ambient temperatures.

Molecular dynamics simulations provide additional insights into the conformational flexibility and thermal motion characteristics of the molecule in solution [25]. These calculations reveal the range of accessible conformations at different temperatures and identify the most populated conformational states under equilibrium conditions. The computed conformational ensemble reflects the Boltzmann distribution of conformational states and predicts the average molecular geometry observed in solution-phase measurements.

The influence of substituent effects on conformational preferences becomes apparent through systematic variation of the halogen and methyl substituents in computational models [26]. Electron-withdrawing substituents generally reduce the rotational barriers by diminishing the extent of π-π interactions between the aromatic rings, while electron-donating groups enhance these interactions and increase the barriers to rotation [26].

Solvent effects on conformational stability can be evaluated through continuum solvation models that account for the dielectric environment surrounding the molecule [21]. Polar solvents typically stabilize conformations that maximize the dipole moment, while nonpolar solvents favor conformations that minimize unfavorable dipolar interactions. The computed solvation energies provide quantitative measures of the relative stabilities of different conformational states in various solvent environments.

The analysis of vibrational frequencies associated with the conformational degrees of freedom provides information about the flexibility of the methylene bridge and the coupling between rotational and vibrational motions [24]. Low-frequency vibrational modes corresponding to torsional motion about the central bonds reflect the ease of conformational interconversion and influence the thermodynamic properties of the molecule.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

359.90960 g/mol

Monoisotopic Mass

357.91165 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types